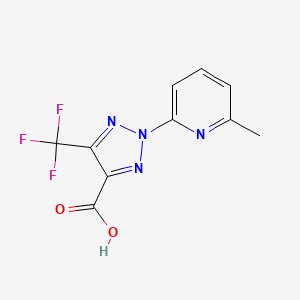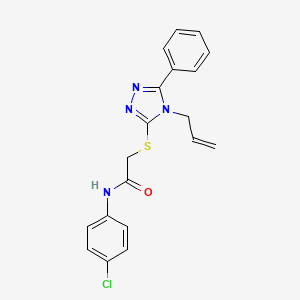
2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an alkyne and an azide under copper(I) catalysis.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methylpyridinyl Group: This can be done through a nucleophilic substitution reaction where a pyridine derivative is reacted with a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or pyridines.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(6-Methylpyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile platform for further functionalization.
Properties
Molecular Formula |
C10H7F3N4O2 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N4O2/c1-5-3-2-4-6(14-5)17-15-7(9(18)19)8(16-17)10(11,12)13/h2-4H,1H3,(H,18,19) |
InChI Key |
ZSQOYERQDYIIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)


![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)

![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)



![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)


